

What are the physical properties of decyl ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decyl ether*

Cat. No.: *B1670496*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Decyl Ether**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **decyl ether**. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for determining these properties are also included, offering valuable insights for laboratory professionals.

Core Physical Properties of Decyl Ether

Decyl ether, also known as **didecyl ether** or 1-decoxydecane, is a dialkyl ether with the chemical formula $C_{20}H_{42}O$. It is a colorless liquid or low-melting solid under standard conditions.^[1] Its physical characteristics are crucial for its application in various scientific and industrial fields, including its use as a solvent and in the formulation of various products.

Quantitative Data Summary

The physical properties of **decyl ether** are summarized in the table below. The presented values are compiled from various sources and may exhibit slight variations due to differing experimental conditions and measurement techniques.

Physical Property	Value	Units	Conditions	Source(s)
Molecular Weight	298.55	g·mol ⁻¹	[1][2]	
Density	0.8188	g/cm ³	at 20 °C	[3]
0.82	g/cm ³	[2][4]		
0.815	g/mL	[5]		
Boiling Point	351.9	°C	at 760 mmHg	[2]
187-189	°C	at 9 Torr	[3]	
196	°C	at 15 mmHg	[2][4]	
351.91 (est.)	°C	at 760.00 mm Hg	[6]	
361 (est.)	°C	[7]		
Melting Point	16	°C	[3][5]	
-16	°C	[4]		
Flash Point	196	°C	at 15mm	[2][4]
291.00 (est.)	°F	TCC	[6]	
143.90 (est.)	°C	TCC	[6]	
Refractive Index	1.441	[5]		
1.4420	[4]			
Solubility	Insoluble	in water	[4]	
Soluble	in alcohol	[4]		
Miscible	with oils	[4]		
0.0003098 (est.)	mg/L	in water at 25 °C	[6]	
228.25	g/L	in ethanol at 25 °C	[7]	

131.94	g/L	in methanol at 25 °C	[7]
421.79	g/L	in isopropanol at 25 °C	[7]
Vapor Pressure	0 (est.)	hPa	at 20°C
logP (o/w)	9.192 (est.)	[6]	

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **decyl ether**. These protocols are based on standard laboratory techniques.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **decyl ether** is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a controlled rate.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- **Final Reading:** The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- **Heating Rate:** For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, especially near the expected melting point.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

- Sample Preparation: A small volume (a few milliliters) of liquid **decyl ether** is placed in a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Heating: The test tube is gently heated in a heating block or an oil bath (like a Thiele tube).
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- Boiling Point Reading: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.

Determination of Density (Digital Density Meter Method - ASTM D4052)

Density is the mass of a substance per unit volume. The ASTM D4052 standard test method is a common procedure for determining the density of liquids.[\[2\]](#)[\[8\]](#)

Methodology:

- Apparatus: A digital density meter, which utilizes an oscillating U-tube, is used.
- Calibration: The instrument is calibrated using certified reference materials with known densities.

- Sample Introduction: A small volume of the liquid **decyl ether** sample is introduced into the oscillating U-tube.[3]
- Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[3]
- Calculation: The density is then calculated from the measured frequency change using the instrument's calibration data. The temperature of the sample is precisely controlled during the measurement.

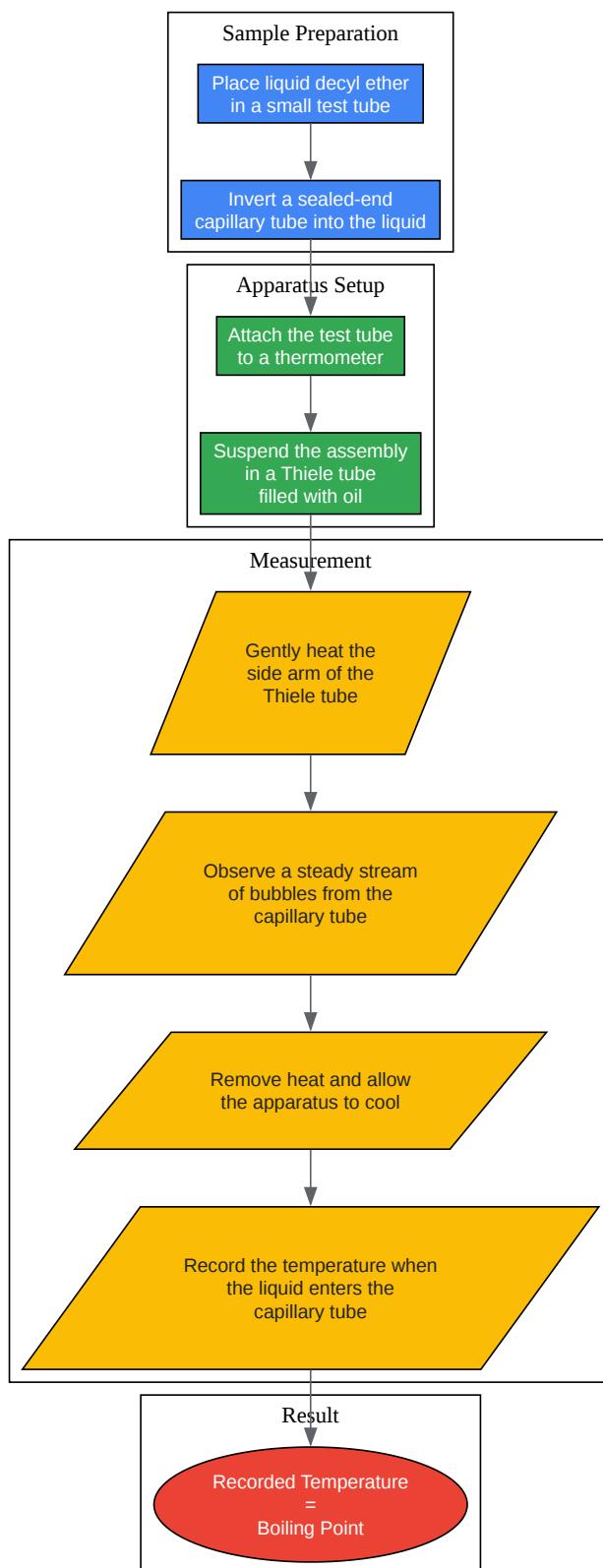
Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a dimensionless number that describes how fast light propagates through a material.

Methodology:

- Apparatus: An Abbe refractometer is used for this measurement.
- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of the **decyl ether** sample are placed on the surface of the prism of the refractometer.
- Measurement: The prism is closed, and light is passed through the sample. The telescope of the refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility


Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

- Qualitative Assessment: A small amount of **decyl ether** is added to a test tube containing the solvent (e.g., water, ethanol). The mixture is agitated, and the formation of a single, clear phase indicates solubility, while the presence of separate layers or cloudiness indicates insolubility or partial solubility.
- Quantitative Assessment (Gravimetric Method):
 - A saturated solution of **decyl ether** in a specific solvent is prepared at a constant temperature by adding an excess of **decyl ether** to the solvent and stirring until equilibrium is reached.
 - A known volume of the saturated solution is carefully separated from the undissolved ether.
 - The solvent is evaporated from the known volume of the solution.
 - The mass of the remaining **decyl ether** is measured.
 - The solubility is then calculated and expressed in units such as g/L or mg/L.

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the boiling point of **decyl ether** using the Thiele tube method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- To cite this document: BenchChem. [What are the physical properties of decyl ether]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670496#what-are-the-physical-properties-of-decyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com